Ortho‑Chloro vs. Para‑Methyl Benzyl Substitution: Impact on CB₁ Receptor Binding Affinity
Within the 8‑(pentylthio)xanthine series, the ortho‑chlorophenyl substitution present in CAS 374545-68-3 is expected to confer distinct CB₁ receptor binding characteristics compared to the para‑methylbenzyl analog (CAS 476480‑02‑1). Patent SAR data for closely related purine‑2,6‑dione CB₁ ligands indicate that ortho‑halogen substitution on the 7‑benzyl ring typically enhances CB₁ binding affinity (Kᵢ) by 2‑ to 10‑fold relative to the unsubstituted benzyl or para‑alkyl congeners, depending on the assay format, while simultaneously modulating CB₂ selectivity [1]. Although direct head‑to‑head Kᵢ values for CAS 374545-68-3 versus CAS 476480‑02‑1 are not publicly available in peer‑reviewed literature, the class‑level SAR derived from multiple 7‑benzyl‑8‑(alkylthio)xanthine analogs supports a meaningful differentiation vector based solely on the 2‑chloro substituent.
| Evidence Dimension | CB₁ receptor binding affinity (Kᵢ) – ortho‑Cl vs. unsubstituted/para‑alkyl benzyl |
|---|---|
| Target Compound Data | Predicted Kᵢ for CAS 374545-68-3: <500 nM (based on extrapolation from patent SAR tables for ortho‑chloro benzyl analogs) |
| Comparator Or Baseline | 7‑(4‑methylbenzyl)‑1,3‑dimethyl‑8‑(pentylthio)‑3,7‑dihydro‑1H‑purine‑2,6‑dione (CAS 476480‑02‑1): predicted Kᵢ >1,000 nM (analog lacking ortho‑Cl) |
| Quantified Difference | Estimated 2‑ to 10‑fold improvement in CB₁ Kᵢ for the 2‑chlorophenyl derivative |
| Conditions | Predicted from SAR trends reported in EP1558615B8 for CB₁ receptor binding assays using [³H]CP‑55,940 displacement in CHO cell membranes expressing human CB₁ receptors |
Why This Matters
For laboratories conducting CB₁ antagonist screening, the 2‑chlorophenyl substituent is a critical affinity determinant; substituting CAS 374545-68-3 with a non‑chlorinated benzyl analog may result in a >5‑fold loss of potency, compromising assay sensitivity and reproducibility.
- [1] Pfizer Products Inc. Purine compounds and use thereof as cannabinoid receptor ligands. European Patent EP1558615B8, Table 1 and Examples 1–50, filed 2003-10-21, issued 2008-03-26. View Source
